Cas no 2228696-50-0 (3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine)
3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine
- 2228696-50-0
- EN300-1985766
-
- Inchi: 1S/C12H18ClNO/c1-12(2,6-7-14)10-5-4-9(13)8-11(10)15-3/h4-5,8H,6-7,14H2,1-3H3
- InChI Key: KADVCNIAJMPTHC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)OC)C(C)(C)CCN
Computed Properties
- Exact Mass: 227.1076919g/mol
- Monoisotopic Mass: 227.1076919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 35.2Ų
3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1985766-1g |
3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine |
2228696-50-0 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1985766-5g |
3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine |
2228696-50-0 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-1985766-10g |
3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine |
2228696-50-0 | 10g |
$4236.0 | 2023-09-16 | ||
| Enamine | EN300-1985766-0.05g |
3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine |
2228696-50-0 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1985766-0.1g |
3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine |
2228696-50-0 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1985766-0.25g |
3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine |
2228696-50-0 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1985766-0.5g |
3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine |
2228696-50-0 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1985766-1.0g |
3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine |
2228696-50-0 | 1g |
$1299.0 | 2023-06-02 | ||
| Enamine | EN300-1985766-2.5g |
3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine |
2228696-50-0 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1985766-5.0g |
3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine |
2228696-50-0 | 5g |
$3770.0 | 2023-06-02 |
3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine
Comprehensive Overview of 3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine (CAS No. 2228696-50-0)
3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine (CAS No. 2228696-50-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique chloro-methoxyphenyl and methylbutanamine structure, is often explored for its potential applications in drug discovery and material science. Researchers are particularly interested in its structural versatility and bioactive properties, which make it a promising candidate for further study.
The molecular formula of 3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine includes a chloro-substituted phenyl ring and a branched aliphatic chain, contributing to its distinct chemical behavior. Recent studies highlight its potential role in modulating specific biochemical pathways, aligning with current trends in precision medicine and targeted therapy. As the demand for novel therapeutic agents grows, compounds like this are increasingly scrutinized for their pharmacokinetic profiles and mechanistic insights.
In the context of green chemistry and sustainable synthesis, 3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine has also been evaluated for its environmental impact. Researchers are optimizing synthetic routes to minimize waste and energy consumption, addressing the global push for eco-friendly manufacturing. This aligns with the rising popularity of search terms like "sustainable chemical synthesis" and "green pharmaceuticals," reflecting broader societal concerns.
Another area of interest is the compound's potential in agrochemical innovation. With the agricultural sector seeking next-generation crop protection solutions, derivatives of 3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine are being tested for their efficacy against pests and pathogens. This ties into frequent searches for "new agrochemical compounds" and "safe pesticide alternatives," underscoring its relevance to modern farming challenges.
From a technical perspective, the spectroscopic characterization of CAS No. 2228696-50-0 has been detailed in several peer-reviewed journals. Techniques such as NMR, HPLC, and mass spectrometry are commonly employed to verify its purity and structural integrity. These methods are critical for ensuring reproducibility in research, a topic frequently queried in academic and industrial circles.
Looking ahead, the exploration of 3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine is likely to expand into computational chemistry and AI-driven drug design. The integration of machine learning tools for predicting its interactions with biological targets is a hot topic, resonating with searches for "AI in chemical research" and "computational molecular modeling." This interdisciplinary approach could unlock new applications and streamline development processes.
In summary, 3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine (CAS No. 2228696-50-0) represents a multifaceted compound with significant potential across multiple industries. Its study not only advances scientific knowledge but also addresses contemporary demands for sustainability, innovation, and efficiency in chemical research.
2228696-50-0 (3-(4-chloro-2-methoxyphenyl)-3-methylbutan-1-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)